N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)propionamide

Description

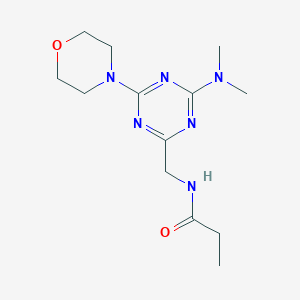

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)propionamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with dimethylamino and morpholino groups at the 4- and 6-positions, respectively, and a propionamide moiety at the 2-position via a methyl linker. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The morpholino group enhances solubility and hydrogen-bonding capacity, while the dimethylamino group contributes to electron-donating effects, influencing reactivity and interaction with biological targets .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O2/c1-4-11(20)14-9-10-15-12(18(2)3)17-13(16-10)19-5-7-21-8-6-19/h4-9H2,1-3H3,(H,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATFSCOCIVDVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)propionamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the dimethylamino and morpholino groups. The final step involves the attachment of the propionamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)propionamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazine compounds.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)propionamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazine ring is often involved in the binding process, while the morpholino and propionamide groups contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

(E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide ()

- Substituents : Styryl (C6H5-CH=CH-) at the 6-position and acetamide (CH3CONH-) at the 2-position.

- Electronic Properties: The styryl group introduces π-conjugation, shifting absorption spectra and reducing solubility compared to morpholino. DFT studies reveal a lower HOMO-LUMO gap (4.2 eV vs. 4.5 eV in the target compound), suggesting higher reactivity .

4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine ()

- Substituents: Chlorine at the 4-position and diethylamino at the 2-position.

- Reactivity : The chlorine substituent increases electrophilicity, favoring nucleophilic substitution reactions, unlike the stable propionamide in the target compound.

- Applications : Likely used as a synthetic intermediate for agrochemicals, diverging from the target’s design for drug development.

Pharmacological Derivatives with Morpholino Groups

Olmutinib Derivatives H10 and H11 ()

- Substituents: Thiophene-linked dimethylamino and morpholino groups.

- Biological Activity : Demonstrated antitumor activity (IC50 = 0.12–0.45 μM against EGFR-mutant cells), attributed to acrylamide moieties enabling covalent binding. The target compound’s propionamide may lack similar reactivity, reducing cytotoxicity .

- Structural Insights: NMR data (δ 9.65 ppm for NH in H10) indicate strong hydrogen bonding, comparable to the target’s morpholino-propionamide interactions.

Sulfonamide-Triazine Hybrid ()

- Substituents: Diethylamino, morpholino, and sulfonamide groups.

- Physicochemical Properties : Higher melting point (240–243°C) due to sulfonamide crystallinity, contrasting with the target’s propionamide flexibility.

- Applications: Designed as kinase inhibitors, highlighting the role of sulfonamide in target specificity vs.

Hydroxyethylamino Derivatives ()

- Substituents: Hydroxyethylamino at the 4-position (e.g., Compound 5).

- Solubility : The hydroxyethyl group enhances hydrophilicity (logP = 1.8 vs. 2.3 for the target compound), affecting bioavailability .

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Electronic Properties (DFT Data)

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| Target Compound | -6.8 | -2.3 | 4.5 |

| (E)-N-(4-Dimethylamino-6-styryl-triazin-2-yl)acetamide | -6.5 | -2.3 | 4.2 |

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)propionamide is a complex organic compound with a unique molecular structure that includes a triazine core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.32 g/mol. The presence of the dimethylamino and morpholino groups enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.32 g/mol |

| Functional Groups | Dimethylamino, Morpholino, Triazine |

| Potential Applications | Antimicrobial, Anti-inflammatory |

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- G-Protein-Coupled Receptor Antagonism : This compound may act as an antagonist on G-protein-coupled receptors (GPCRs), which play critical roles in inflammatory pathways. By inhibiting these receptors, it could potentially reduce chronic inflammation and associated diseases.

- Antimicrobial Activity : Similar structural compounds have shown efficacy against various microbial strains. The triazine ring's ability to participate in hydrogen bonding may enhance binding affinity to microbial targets.

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study 1: Anti-inflammatory Properties

A study focusing on similar triazine-based compounds highlighted their ability to inhibit inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha levels when treated with these compounds, suggesting potential therapeutic applications in treating autoimmune disorders .

Study 2: Antimicrobial Efficacy

Research on related compounds demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded in the low micromolar range, indicating strong efficacy.

Study 3: Cytotoxicity Against Cancer Cells

In vitro assays showed that derivatives of triazine compounds exhibited cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines. The IC50 values were found to be in the nanomolar range, indicating high potency .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)propionamide | Antimicrobial | Contains methoxy group |

| N-(4-(diethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)propionamide | Cytotoxic against cancer cells | Diethylamino group |

| N-(4-(dimethylamino)-phenyl)acetamide | Analgesic properties | Lacks triazine core |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.